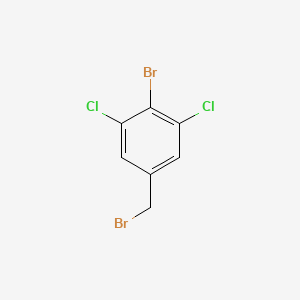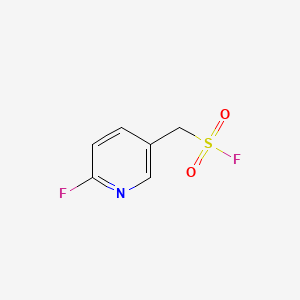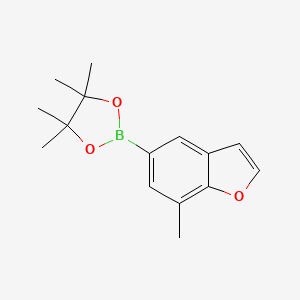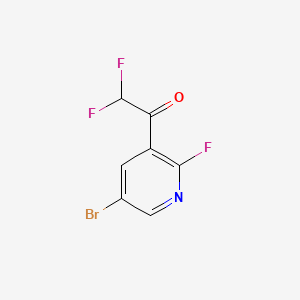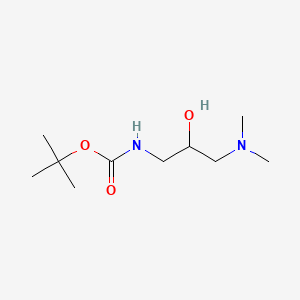![molecular formula C8H14O2S3 B13579971 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is an organic compound with the molecular formula C8H14O2S3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid typically involves the reaction of 2-(methylsulfanyl)ethylamine with 1,3-dithiane-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its unique structure allows it to interact with enzymes and receptors, potentially influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid
- 2-Methylsulfanyl-[1,3]dithiane
- 2-[2-(Methylsulfanyl)ethyl]-3-oxobutanedioate
Uniqueness
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C8H14O2S3 |
|---|---|
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
2-(2-methylsulfanylethyl)-1,3-dithiane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O2S3/c1-11-6-3-8(7(9)10)12-4-2-5-13-8/h2-6H2,1H3,(H,9,10) |
Clé InChI |
AYPYVRBJUOFBND-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1(SCCCS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


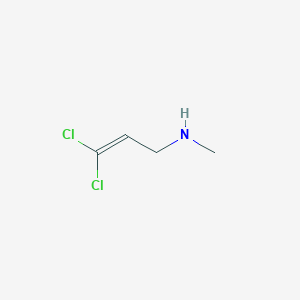

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
